

Application of Carperitide acetate in studies of acute kidney injury

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Compound of Interest

Compound Name: Carperitide acetate

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Application of Carperitide Acetate in Acute Kidney Injury Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Carperitide, a synthetic analogue of human atrial natriuretic peptide (α -hANP), is a 28-amino acid peptide with significant therapeutic potential in the context of acute kidney injury (AKI). Its application in research is grounded in its multifaceted mechanism of action that counteracts the core pathophysiology of AKI. Carperitide exerts its effects primarily through vasodilation, natriuresis, and diuretic actions, which collectively help to improve renal hemodynamics and function.

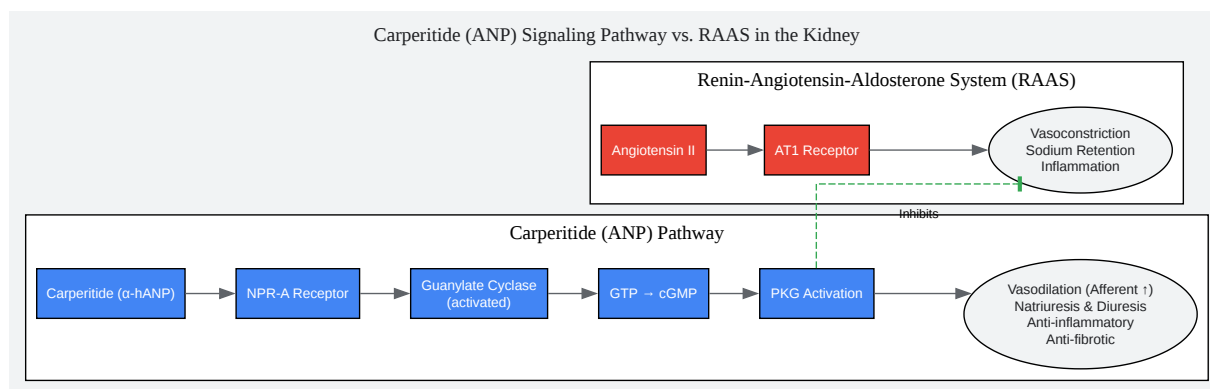
Mechanism of Action: Carperitide functions by binding to the natriuretic peptide receptor-A (NPR-A) located on the surface of various renal cells, including those in the glomerulus and renal tubules. This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^{[1][2]} The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which mediates most of the downstream physiological effects.^[1]

Key renal effects include:

- Hemodynamic Regulation: Carperitide induces dilation of the afferent arterioles and constriction of the efferent arterioles, which increases the glomerular filtration rate (GFR).[3]
- Natriuresis and Diuresis: It inhibits sodium reabsorption in the collecting ducts, promoting salt and water excretion.[1]
- RAAS Antagonism: Carperitide effectively opposes the renin-angiotensin-aldosterone system (RAAS), a key pathway implicated in renal vasoconstriction and injury.[4]
- Anti-inflammatory and Anti-oxidant Effects: Studies have shown that ANP analogues can reduce the expression of pro-inflammatory cytokines like TNF- α and exhibit protective antioxidant properties in the kidney.

These properties make Carperitide a valuable agent for investigating the prevention and treatment of various forms of AKI, including those associated with cardiac surgery, sepsis, and nephrotoxic agents. However, clinical trial results have been mixed, with some studies demonstrating a clear benefit while others show no significant effect, highlighting the need for further research into optimal dosing, timing, and patient selection.

Signaling Pathways and Logical Relationships



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Caption: Carperitide antagonizes the RAAS pathway through cGMP signaling.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating **Carperitide acetate** in the context of AKI.

Table 1: Summary of Preclinical (Animal) Studies

Study Model	Animal	Dosage of Carperitide/ANP	Key Quantitative Outcomes
Endotoxemia-Induced AKI	Rat	1.8 µg/kg/h (Carperitide)	Significantly improved glomerular filtration and tubular flow rates.
Ischemia-Reperfusion Injury	Rat	0.2 µg/kg/min (ANP)	Prevented metabolic acidosis, reduced plasma creatinine, and attenuated TNF-α expression.[5]
Cisplatin-Induced AKI	Mini Pig	3.8 mg/kg (single i.v. of Cisplatin to induce model)	This established a large animal model suitable for testing therapeutic interventions like Carperitide.[6]

Table 2: Summary of Clinical Trials and Human Studies

AKI Context	Patient Population	Dosage of Carperitide	Key Quantitative Outcomes
Cardiovascular Surgery	Patients with preoperative renal dysfunction (SCr ≥ 1.2 mg/dl)	0.02 $\mu\text{g/kg/min}$ continuous infusion for ≥ 5 days	Serum creatinine on POD 3, 4, and 7 was significantly lower in the Carperitide group. [7]
Contrast-Induced AKI (CIAKI)	Chronic Kidney Disease (CKD) patients	Low-dose infusion	No significant prophylactic effect; Incidence of CIAKI was 8.5% (Carperitide) vs. 5.7% (Control), $p=0.564$. [2]
Acute Decompensated Heart Failure (ADHF)	Patients with ADHF	0.01 - 0.05 $\mu\text{g/kg/min}$ infusion for 72h	Reduced death and rehospitalization at 18 months (11.5% vs 34.8%). [8]
General Acute Renal Failure	Patients with high serum creatinine	Started at 0.05 $\mu\text{g/kg/min}$ for up to 7 days	Investigated for effectiveness and safety.
Cardiac and Renal Failure	Patients with $\text{eGFR} \leq 60$ ml/min/1.73 m ²	0.025 - 0.05 $\mu\text{g/kg/min}$	Evaluated effects on short and long-term prognosis. [4]

Experimental Protocols

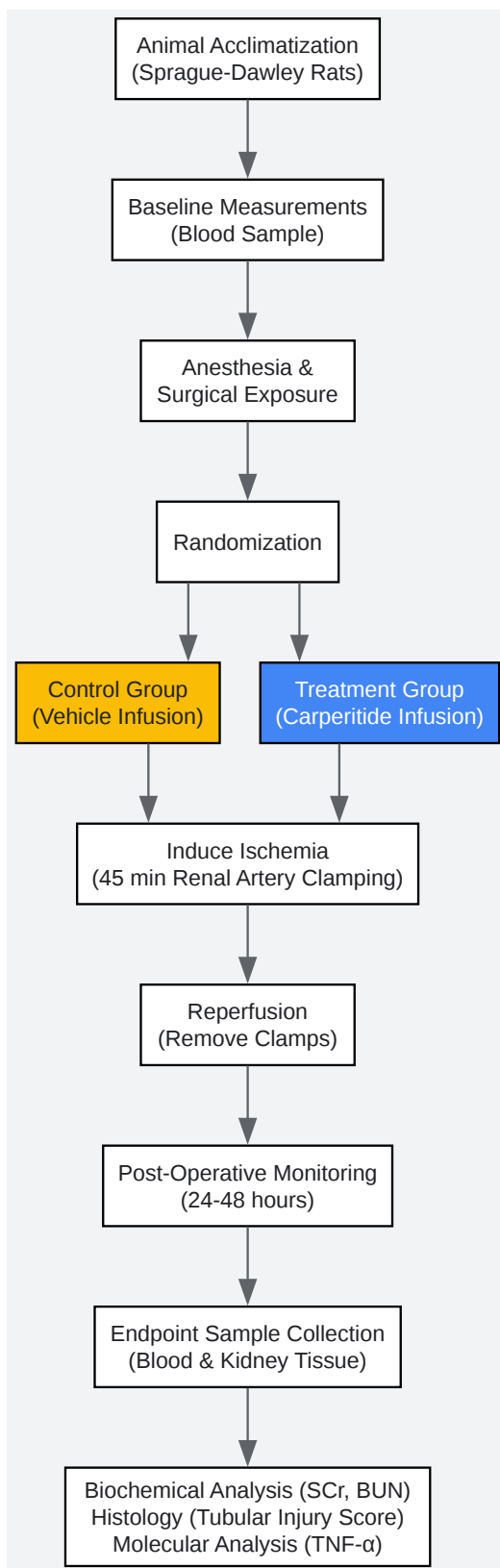
Detailed methodologies for key experimental models are provided below.

Protocol 1: In Vivo Model of Ischemia-Reperfusion Induced AKI

This protocol describes a common method for inducing AKI in rats to test the protective effects of Carperitide.

- 1. Animal Preparation:

- Use male Sprague-Dawley rats (250-300g). Anesthetize with an appropriate agent (e.g., isoflurane or ketamine/xylazine).
- Place the animal on a heating pad to maintain body temperature at 37°C.
- Perform a midline laparotomy to expose both kidneys.
- 2. Ischemia Induction:
 - Carefully isolate the renal pedicles.
 - Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (typically 45 minutes).
- 3. Treatment and Reperfusion:
 - Treatment Group: 10 minutes prior to clamp release, begin a continuous intravenous infusion of **Carperitide acetate** (e.g., 0.2 µg/kg/min) via the tail vein.
 - Control Group: Infuse a vehicle control (e.g., saline) at the same rate.
 - After 45 minutes, remove the clamps to initiate reperfusion. Continue the infusion for a set duration (e.g., 60 minutes).
 - Suture the abdominal incision in layers.
- 4. Endpoint Analysis (24-48 hours post-reperfusion):
 - Collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN).
 - Harvest kidneys. One kidney can be fixed in 10% formalin for histological analysis (H&E staining for tubular necrosis), while the other can be snap-frozen for molecular analysis (e.g., qRT-PCR for inflammatory markers like TNF-α).



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Caption: Experimental workflow for a preclinical AKI study.

Protocol 2: In Vitro Model of Oxidative Stress in Human Kidney Cells

This representative protocol outlines how to test the protective effects of Carperitide on human proximal tubular cells (HK-2) subjected to oxidative stress.

- 1. Cell Culture:
 - Culture HK-2 cells (ATCC® CRL-2190™) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant EGF.
 - Maintain cells at 37°C in a 5% CO₂ incubator. Passage cells when they reach 80% confluence.
- 2. Experimental Setup:
 - Seed HK-2 cells into 96-well plates at a density of 5×10^3 cells per well and allow them to adhere for 24-48 hours.[\[9\]](#)
- 3. Induction of Injury and Treatment:
 - Prepare a stock solution of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) and **Carperitide acetate** in culture medium.
 - Aspirate the old medium from the cells.
 - Add fresh medium containing the oxidizing agent (e.g., 200 µM H₂O₂) to the injury groups.
 - Simultaneously, add medium containing the oxidizing agent plus varying concentrations of **Carperitide acetate** (e.g., 10 nM, 100 nM, 1 µM) to the treatment groups.
 - Include a vehicle control group (medium only).
 - Incubate the plate for a defined period (e.g., 24 hours).
- 4. Endpoint Analysis:
 - Cell Viability: Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol. Measure absorbance using a plate reader.

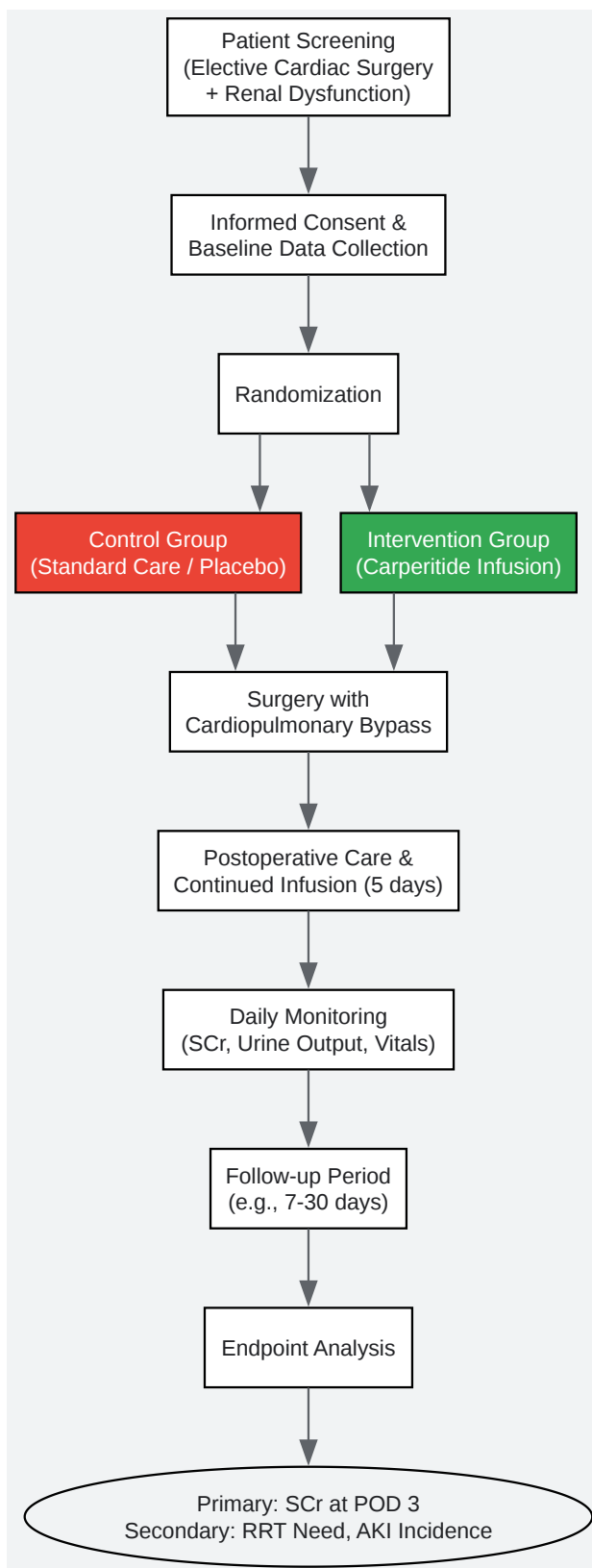
- Biomarker Analysis: Collect the culture supernatant to measure levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.[\[9\]](#)

Protocol 3: Clinical Study for Prevention of Cardiac Surgery-Associated AKI

This protocol is based on methodologies used in prospective clinical trials.[\[7\]](#)

- 1. Patient Selection and Randomization:
 - Screen patients scheduled for elective cardiovascular surgery using cardiopulmonary bypass.
 - Inclusion criteria: Patients with pre-existing renal dysfunction (e.g., serum creatinine ≥ 1.2 mg/dl).
 - Exclusion criteria: End-stage renal disease requiring dialysis, severe heart failure, or known allergy to Carperitide.
 - Prospectively randomize eligible patients into a Carperitide group and a control group.
- 2. Intervention:
 - Carperitide Group: Initiate a continuous intravenous infusion of low-dose Carperitide (e.g., $0.02 \mu\text{g/kg/min}$) at the start of surgery. Continue the infusion for a specified postoperative period (e.g., 5 days).
 - Control Group: Receive standard perioperative care without the Carperitide infusion. A placebo infusion (saline) should be used if the study is blinded.
- 3. Data Collection and Endpoints:
 - Primary Endpoint: Serum creatinine level on postoperative day 3.
 - Secondary Endpoints:
 - Serum creatinine and creatinine clearance measured daily for the first 7 postoperative days.

- Incidence of AKI (defined by KDIGO or RIFLE criteria).
- Requirement for renal replacement therapy (RRT).
- Length of ICU and hospital stay.
- Monitor for adverse events, particularly hypotension.
- 4. Statistical Analysis:
 - Compare the primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).



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Caption: Workflow for a clinical trial on AKI prevention.

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